1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
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Overview
Description
1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a complex organic compound with a unique structureThis compound is also referred to as Perindoprilat-DCC Acylguanidine .
Preparation Methods
The synthesis of 1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid involves several steps. One common method involves the reaction of cyclohexylamine with a suitable imidazolidinone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including antihypertensive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism involves binding to these targets and modulating their activity, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its use .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid stands out due to its unique structure and specific functional groups. Similar compounds include other imidazolidinone derivatives and cyclohexylamine-based molecules. Its uniqueness lies in its specific combination of functional groups and the resulting biological activity .
Properties
IUPAC Name |
1-[2-(3-cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N4O4/c1-3-12-25-28(36)33(23-16-8-5-9-17-23)30(31-22-14-6-4-7-15-22)32(25)20(2)27(35)34-24-18-11-10-13-21(24)19-26(34)29(37)38/h20-26H,3-19H2,1-2H3,(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOOVIKYGHHVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=NC2CCCCC2)N1C(C)C(=O)N3C4CCCCC4CC3C(=O)O)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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